D-Sorbose

Description

Significance of D-Sorbose as a Rare Sugar in Scientific Research

The classification of this compound as a rare sugar stems from its low concentration in natural sources compared to ubiquitous sugars like glucose and fructose (B13574) nih.govnews-medical.net. This scarcity historically limited its widespread study and application. However, advancements in enzymatic and microbial production methods have significantly reduced production costs, making research into rare sugars like this compound more accessible nih.gov.

The scientific significance of this compound lies in its potential applications across various fields. Research indicates its potential as a low-calorie sweetener and its possible beneficial health effects, including potential roles in managing obesity and type 2 diabetes news-medical.netmdpi.combohrium.comnih.govresearchgate.net. Studies in rats, for instance, have shown that dietary this compound can lower serum insulin (B600854) levels and influence lipid metabolism researchgate.netresearchgate.net. While the mechanisms are still being fully elucidated, these findings highlight this compound's potential as a functional food ingredient researchgate.net. Beyond nutritional and health applications, this compound is also recognized for its utility as a starting material in the synthesis of various compounds, including L-ascorbic acid (Vitamin C) ctdbase.orgontosight.aigoogle.comd-nb.infotaylorandfrancis.com.

Historical Context and Evolution of this compound Research Methodologies

Historically, the limited availability of this compound posed a significant challenge to research. Early studies likely focused on its isolation and basic characterization from natural sources where it was found in small quantities. The breakthrough in making this compound more accessible on a larger scale is closely linked to the development of efficient production methods.

A prominent historical and ongoing area of research methodology involves the biotransformation of D-sorbitol to L-sorbose using microbial fermentation, particularly with bacteria like Gluconobacter oxydans or Acetobacter species d-nb.infotaylorandfrancis.com. This process, which involves the selective oxidation of D-sorbitol, is a crucial step in the industrial production of L-ascorbic acid ctdbase.orggoogle.comd-nb.infotaylorandfrancis.com. The evolution of these methodologies has included efforts to enhance the efficiency of the microbial conversion, such as improving enzyme activity through genetic engineering d-nb.info.

Furthermore, the development of the "Izumoring" strategy by Professor Ken Izumori and colleagues at Kagawa University represents a significant evolution in rare sugar research methodologies nih.govjaxa.jp. This systematic approach utilizes enzymatic and microbiological reactions to interconvert various monosaccharides, providing a blueprint for the bioproduction of a wide range of rare sugars, including ketohexoses like this compound nih.govjaxa.jpcmu.ac.th. This methodology has been instrumental in making rare sugars more available for scientific investigation and potential industrial applications nih.govjaxa.jpkagawa-u.ac.jp.

Research methodologies for studying this compound and other rare sugars continue to evolve, incorporating techniques to investigate their physiological effects and mechanisms of action, such as studies on their impact on GLP-1 secretion and intestinal absorption news-medical.netmdpi.comcambridge.org. Techniques like chromatography are also used for the separation and isolation of sorbose google.com.

Stereochemical Relationships and Isomerism within Ketohexoses Relevant to this compound

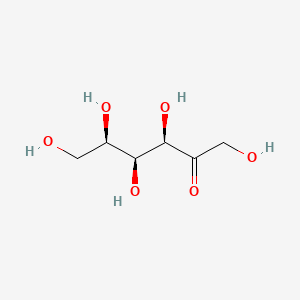

This compound belongs to the group of ketohexoses, which are hexoses with a ketone functional group. Specifically, this compound is a 2-ketohexose, meaning the ketone is located at the second carbon atom ontosight.aivaia.comwikipedia.org. Ketohexoses with the same molecular formula (C₆H₁₂O₆) can exist as different stereoisomers, differing in the spatial arrangement of their atoms wikipedia.orgpearson.comquora.com.

The stereochemistry of this compound is determined by the configuration of the chiral centers (asymmetric carbon atoms) in its structure vaia.compearson.com. In the open-chain form of this compound, there are three chiral centers, typically located at carbons 3, 4, and 5 pearson.comquora.com. The configuration at these centers defines this compound as a specific stereoisomer among the possible ketohexoses.

Ketohexoses can exist in both open-chain and cyclic (ring) forms, which are in equilibrium in aqueous solutions wikipedia.org. For 2-ketohexoses like this compound, cyclization typically involves the formation of a hemiketal ring, usually a five-membered furanose ring or a six-membered pyranose ring wikipedia.org. This cyclization creates a new chiral center at the anomeric carbon (the carbon that was part of the ketone group), leading to the formation of α and β anomers wikipedia.org.

This compound is a diastereomer of other D-ketohexoses such as D-fructose, D-psicose (D-allulose), and D-tagatose cambridge.org. These sugars are isomers, sharing the same chemical formula but differing in their structural or spatial arrangement. The key differences lie in the stereochemistry at their chiral centers. For example, D-allulose is a C-3 epimer of D-fructose, while D-tagatose is a C-4 epimer of D-fructose nih.govcambridge.org. This compound differs from D-fructose at both the C-3 and C-4 positions cambridge.org. Understanding these stereochemical relationships is crucial for comprehending the distinct chemical and biological properties of each ketohexose isomer.

The D- or L- designation for sugars like sorbose refers to the stereochemistry at the chiral carbon furthest from the carbonyl group (C-5 in hexoses) in the Fischer projection vaia.comwikipedia.org. For this compound, the hydroxyl group on C-5 is on the right in the Fischer projection vaia.com.

Here is a table summarizing some relevant ketohexoses and their relationships:

| Ketohexose | Relationship to D-Fructose | Key Stereochemical Difference(s) |

| D-Fructose | - | - |

| D-Psicose | C-3 Epimer | Configuration at C-3 |

| D-Tagatose | C-4 Epimer | Configuration at C-4 |

| This compound | C-3 and C-4 Diastereomer | Configuration at C-3 and C-4 |

This intricate network of stereochemical relationships among ketohexoses underscores the complexity and diversity within this class of carbohydrates, with each isomer, including this compound, possessing unique characteristics that are relevant to advanced carbohydrate chemistry and its applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PYWDMBMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018679 | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-56-3, 3615-39-2 | |

| Record name | D-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Sorbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Engineering of D Sorbose

Enzymatic Bioconversion Routes for D-Sorbose Production

Enzymatic methods provide highly selective and efficient routes for the synthesis of this compound from various precursors. These methods often involve specific enzymes or microbial consortia engineered to enhance production yields and purity.

This compound Synthesis from D-Tagatose via D-Tagatose Epimerase Systems (e.g., Pseudomonas sp. ST-24)

This compound can be prepared directly from D-tagatose through the action of D-tagatose 3-epimerase (DTEase). Pseudomonas sp. ST-24 is a notable microorganism that produces this enzyme. glycoforum.gr.jptandfonline.com This strain was discovered in soil and was found to convert galactitol to D-tagatose and then to this compound. glycoforum.gr.jpnih.gov

Izumori et al. established a method using immobilized DTEase from Pseudomonas sp. ST-24 to produce this compound from D-tagatose. This method yielded 2 grams of this compound from 3 grams of D-tagatose, maintaining a conversion yield of approximately 70% over multiple batches. nih.govbeilstein-journals.org The DTEase from Pseudomonas sp. ST-24 is active on both D-ketohexoses and L-ketohexoses. nih.govbeilstein-journals.org The epimerization catalyzed by DTEase involves the reversible conversion of ketohexoses at the C-3 position. mdpi.comfrontiersin.orgresearchgate.net

The conversion pathway from galactitol in Pseudomonas sp. ST-24 is proposed to involve the dehydrogenation of galactitol at C-2 to form D-tagatose, followed by C-3 epimerization to this compound. nih.gov

| Substrate | Enzyme Source | Enzyme | Product | Conversion Yield |

|---|---|---|---|---|

| D-Tagatose | Pseudomonas sp. ST-24 | D-Tagatose 3-epimerase (immobilized) | This compound | ~70% nih.govbeilstein-journals.org |

| Galactitol | Pseudomonas sp. ST-24 | Microbial conversion (involving dehydrogenation and epimerization) | This compound | Up to 70% nih.govbeilstein-journals.org |

This compound Production from L-Glucitol through Microbial Dehydrogenation

This compound can also be efficiently prepared from L-glucitol (sorbitol) via C-2 dehydrogenation catalyzed by microbial conversion. nih.govbeilstein-journals.org This process can achieve high yields, exceeding 95% on a multigram scale. nih.govbeilstein-journals.org L-glucitol can be obtained from the chemical reduction of D-gulono-1,4-lactone, which is a more cost-effective starting material compared to expensive L-glucose. nih.govbeilstein-journals.org

While the search results primarily discuss the microbial conversion of D-sorbitol to L-sorbose, which is a key step in Vitamin C production and involves dehydrogenation by Gluconobacter or Acetobacter species, the initial results also mention the conversion of L-glucitol to this compound via C-2 dehydrogenation nih.govbeilstein-journals.orgd-nb.infonih.govcaymanchem.comresearchgate.net. This suggests a similar enzymatic mechanism involving dehydrogenases is likely at play for this compound production from L-glucitol.

| Substrate | Process | Product | Conversion Yield |

|---|---|---|---|

| L-Glucitol | Microbial C-2 dehydrogenation | This compound | >95% (multigram scale) nih.govbeilstein-journals.org |

Simultaneous Enzymatic Synthesis of this compound and D-Psicose using Aldolases

Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can catalyze the aldol (B89426) addition reaction between DHAP and an aldehyde acceptor to form ketose-1-phosphates, which can then be dephosphorylated to yield rare sugars. beilstein-journals.orgnih.govscience.gov Interestingly, some aldolases can simultaneously synthesize this compound and D-psicose. beilstein-journals.orgnih.govspgykj.comethz.ch This has been observed with L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) when using D-glyceraldehyde as the acceptor substrate. beilstein-journals.orgnih.govspgykj.comcnif.cn

| Enzyme Class | Donor Substrate | Acceptor Substrate | Products |

|---|---|---|---|

| DHAP-dependent aldolases (e.g., RhaD) | DHAP | D-Glyceraldehyde | This compound-1-phosphate and D-Psicose-1-phosphate (followed by dephosphorylation to this compound and D-Psicose) beilstein-journals.orgnih.govspgykj.comethz.ch |

L-Rhamnulose-1-phosphate aldolase (RhaD, EC 4.1.2.19) is a key enzyme in the simultaneous synthesis of this compound and D-psicose. beilstein-journals.orgnih.govspgykj.com RhaD catalyzes the aldol addition between DHAP and D-glyceraldehyde, resulting in the formation of this compound-1-phosphate and D-psicose-1-phosphate. beilstein-journals.orgnih.govspgykj.com These phosphorylated products are subsequently dephosphorylated by phosphatases to yield this compound and D-psicose. nih.govspgykj.comresearchgate.nettandfonline.com

While RhaD from Escherichia coli was previously reported to selectively use L-glyceraldehyde to produce L-fructose, it has been found that this enzyme also tolerates D-glyceraldehyde, leading to the simultaneous production of this compound and D-psicose. nih.govcnif.cn This indicates that the stereoselectivity of RhaD is affected by the configuration of the acceptor substrate. nih.gov

The stereoselectivity of DHAP-dependent aldolases, including RhaD, can be influenced by the configuration of the aldehyde acceptor substrate. nih.govasm.orgasm.org While some aldolases exhibit strict stereoselectivity, others may lose this specificity with certain substrates, leading to the formation of multiple diastereomers. nih.govasm.orgasm.org

For example, RhaD from E. coli catalyzes the reaction between DHAP and L-glyceraldehyde to form L-fructose with high stereoselectivity. nih.govasm.orgasm.org However, when D-glyceraldehyde is used as the acceptor, RhaD produces both this compound and D-psicose, indicating a loss of strict stereoselectivity at the C-4 position. nih.govcnif.cnasm.orgasm.org This property of loose stereochemical control at the C-4 stereocenter with some aldehydes allows for the synthesis of various rare ketoses. asm.orgasm.org

Studies have shown that the change in product stereoselectivity for a given aldolase can be related to the configuration of the hydroxy group adjacent to the aldehyde group of the substrate, such as the difference between D- and L-glyceraldehyde. asm.orgasm.org Furthermore, for a given substrate, the stereochemical outcome can be determined by the specific aldolase used. asm.org

| Aldolase | DHAP + L-Glyceraldehyde | DHAP + D-Glyceraldehyde |

|---|---|---|

| RhaD (E. coli) | L-Fructose (high stereoselectivity) nih.govasm.orgasm.org | This compound and D-Psicose (simultaneous production, reduced stereoselectivity) beilstein-journals.orgnih.govspgykj.comcnif.cnasm.orgasm.org |

| FucA (E. coli) | L-Tagatose (single product) asm.orgasm.org | Not specified in search results for D-glyceraldehyde |

| FucA (Thermus thermophilus HB8) | L-Tagatose and L-Fructose (simultaneous production) asm.orgasm.org | Not specified in search results for D-glyceraldehyde |

Dihydroxyacetone phosphate (DHAP) is a crucial three-carbon phosphorylated sugar that serves as a donor substrate in aldolase-catalyzed reactions for the synthesis of various carbohydrates, including this compound and D-psicose. beilstein-journals.orgnih.govscience.govspgykj.com DHAP is an intermediate in the glycolytic pathway, where fructose-1,6-bisphosphate is cleaved by aldolase into DHAP and glyceraldehyde 3-phosphate (GADP). mdpi.com DHAP and GADP can interconvert through the action of triosephosphate isomerase. mdpi.com

Directly using DHAP in biocatalytic processes can be expensive and challenging due to its instability and high cost. nih.govnih.govscience.govspgykj.com To overcome this limitation, strategies have been developed to generate DHAP in situ from cheaper and more readily available starting materials. nih.govnih.govscience.govspgykj.comethz.chtandfonline.com

One common approach involves using glycerol (B35011) as the starting material. science.govresearchgate.nettandfonline.comcabidigitallibrary.org In engineered microbial systems, glycerol can be converted to DHAP through native metabolic pathways. tandfonline.comcabidigitallibrary.org Glycerol is first transported into the cell and phosphorylated to sn-glycerol 3-phosphate, which is then converted to DHAP by glycerol 3-phosphate dehydrogenase. tandfonline.com

Another strategy involves a one-pot multi-enzyme system where DHAP is generated from substrates like DL-glycerol 3-phosphate or glycerol using enzymes such as glycerol kinase, acetate (B1210297) kinase, glycerol phosphate oxidase (GPO), and catalase. nih.govnih.govscience.govspgykj.comethz.ch For instance, GPO can oxidize L-glycerol 3-phosphate to DHAP. nih.gov Catalase is often included in such systems to degrade the hydrogen peroxide produced by GPO, which can be harmful to enzyme activity. nih.gov

| DHAP Generation Method | Starting Material(s) | Enzymes/Pathway | Notes |

|---|---|---|---|

| In vivo (engineered microbes) | Glycerol | Native metabolic pathways (glycerol kinase, glycerol 3-phosphate dehydrogenase) tandfonline.comcabidigitallibrary.org | Cost-effective, utilizes inherent cellular machinery. tandfonline.com |

| In vitro (one-pot multi-enzyme system) | DL-glycerol 3-phosphate, Glycerol | Glycerol kinase, acetate kinase, glycerol phosphate oxidase, catalase nih.govnih.govscience.govspgykj.comethz.ch | Avoids direct use of expensive DHAP, allows for controlled reaction conditions. nih.govnih.govspgykj.com |

Stereoselectivity Modulation in Aldolase-Catalyzed Reactions by Substrate Configuration

This compound Biosynthesis from D-Iditol via D-Iditol:NAD+ 2-Oxidoreductase

This compound can be synthesized from D-iditol through the action of the enzyme D-iditol 2-dehydrogenase (EC 1.1.1.15), also known as D-iditol:NAD+ 2-oxidoreductase or D-sorbitol dehydrogenase wikipedia.org. This enzyme catalyzes the reversible oxidation of D-iditol to this compound, using NAD+ as an electron acceptor, which is reduced to NADH and H+. wikipedia.org.

The reaction can be represented as:

D-iditol + NAD⁺ ⇌ this compound + NADH + H⁺ wikipedia.org

This enzymatic conversion is part of broader metabolic pathways involving polyols and their interconversion with sugars wikipedia.org. While L-iditol dehydrogenase (L-iditol:NAD+ 2-oxidoreductase, EC 1.1.1.14) oxidizes L-iditol to L-sorbose, it does not oxidize D-iditol nih.gov. Conversely, D-iditol 2-dehydrogenase acts on D-iditol to produce this compound wikipedia.org. This enzyme can also act on other sugar alcohols like xylitol (B92547) and D-sorbitol, converting them to D-xylulose and D-fructose, respectively liberumbio.com.

Microbial Fermentation Strategies for this compound Production

Microbial fermentation and biotransformation processes are widely employed for the production of this compound, particularly for industrial applications. These strategies often involve the use of specific microbial strains or engineered microorganisms to convert readily available substrates into this compound.

Utilization of Engineered Microbial Strains for Enhanced this compound Biosynthesis

Engineered microbial strains, notably Escherichia coli and Corynebacterium glutamicum, have been developed to enhance the biosynthesis of rare sugars, including this compound tandfonline.comnih.govnih.govresearchgate.net. These strains are modified to incorporate specific enzymatic pathways that facilitate the production of this compound from various carbon sources.

Engineered Escherichia coli systems can utilize inexpensive glycerol as a carbon source for the in vivo synthesis of dihydroxyacetone phosphate (DHAP), a key intermediate in the biosynthesis of certain rare sugars like this compound and D-psicose tandfonline.comresearchgate.net. By leveraging the inherent glycolytic pathways in E. coli, glycerol can be efficiently converted to DHAP tandfonline.comresearchgate.netasm.org.

In these engineered systems, DHAP-dependent aldolases, such as RhaD (L-rhamnulose-1-phosphate aldolase), are employed to catalyze the condensation of DHAP with an appropriate aldehyde substrate, such as D-glyceraldehyde, to form a phosphorylated ketose intermediate nih.govasm.orgbeilstein-journals.orgresearchgate.net. Specifically, RhaD aldolase from E. coli can catalyze the reaction between DHAP and D-glyceraldehyde to form this compound-1-phosphate and D-psicose-1-phosphate nih.govasm.orgbeilstein-journals.orgresearchgate.net.

Following the aldol condensation reaction, the resulting phosphorylated sugar intermediates, such as this compound-1-phosphate, require dephosphorylation to yield the desired neutral sugars. Phosphatases, particularly fructose-1-phosphatase (YqaB) from E. coli or Klebsiella oxytoca, are utilized for this purpose tandfonline.comnih.govasm.orgasm.org. The introduction of phosphatase activity into the engineered microbial system allows for the removal of the phosphate group, facilitating the production and potential secretion of the rare sugar product tandfonline.com.

A "one-pot" reaction system involving DHAP-dependent aldolases and phosphatases has been demonstrated for the synthesis of rare ketoses from DHAP and aldehydes asm.orgasm.org. In engineered E. coli strains, the co-expression of aldolases like RhaD and phosphatases like YqaB enables the conversion of DHAP (generated in vivo from glycerol) and an aldehyde into the corresponding rare sugar tandfonline.comresearchgate.net.

Data from in vitro assays using purified enzymes illustrate the activity of phosphatases on phosphorylated sugar intermediates. For example, YqaB from E. coli or K. oxytoca exhibits activity towards L-sorbose/L-psicose-1-phosphate asm.orgasm.org.

| Enzyme | Substrate | Enzyme Activity (U/mg) | Source |

| EYqaB | L-Sorbose/psicose-1-phosphate | 130.31 ± 18.14 | E. coli |

| KYqaB | L-Sorbose/psicose-1-phosphate | 102.93 ± 13.23 | K. oxytoca |

Studies have shown that optimizing the expression levels of aldolases and phosphatases in engineered strains can enhance the production yield of rare sugars like this compound and D-psicose nih.govresearchgate.net.

Escherichia coli Systems for In Vivo Dihydroxyacetone Phosphate (DHAP) Generation from Glycerol

Biotransformation Processes by Pseudomonas Species (e.g., Pseudomonas cichorii ST-24)

Certain Pseudomonas species, such as Pseudomonas cichorii ST-24, are known for their ability to perform biotransformations relevant to rare sugar production. Pseudomonas sp. ST-24 was found to possess a novel enzyme, D-tagatose 3-epimerase (DTE), which catalyzes the epimerization of various keto-sugars, including the interconversion between D-tagatose and this compound, and between D-fructose and D-psicose researchgate.netgoogle.commdpi.compreprints.org. While this enzyme primarily focuses on the epimerization at the C-3 position, its discovery in Pseudomonas sp. ST-24 highlights the potential of these bacteria in rare sugar biotransformation processes researchgate.netmdpi.com.

Although the primary role of DTE from P. cichorii ST-24 is the epimerization of D-tagatose to this compound and D-fructose to D-psicose, its involvement in this compound fermentation processes by this strain has been noted researchgate.netgoogle.com.

Intracellular Metabolic Fate and Enzymatic Interactions of this compound

The intracellular metabolic fate of this compound involves its potential participation in various enzymatic reactions and metabolic pathways within a cell. While this compound is not a common central metabolite, it can be acted upon by certain enzymes.

This compound can be a substrate for enzymes like L-iditol 2-dehydrogenase, which can catalyze the reversible conversion between L-iditol and L-sorbose nih.govliberumbio.comflybase.org. However, as discussed earlier, D-iditol 2-dehydrogenase specifically converts D-iditol to this compound wikipedia.org.

In some microorganisms, this compound can be further metabolized. For instance, in Gluconobacter oxydans, which is used in the industrial production of L-sorbose from D-sorbitol, L-sorbose can be an intermediate in the pathway leading to 2-keto-L-gulonic acid (2-KLG), a precursor for L-ascorbic acid synthesis researchgate.netgoogle.comtandfonline.comnih.gov. Enzymes like L-sorbose/L-sorbosone dehydrogenase in Ketogulonicigenium vulgare (formerly Gluconobacter oxydans) are involved in the conversion of L-sorbose to 2-KLG, potentially via L-sorbosone as an intermediate tandfonline.com.

Studies on the metabolic effects of rare sugars, including this compound, in biological systems like rats have indicated that this compound can influence lipid metabolism nih.govresearchgate.net. Hepatic lipogenic enzyme activity was observed to be lowered by this compound nih.govresearchgate.net. Additionally, this compound significantly increased fecal fatty acid excretion in rats nih.govresearchgate.net. In the small intestine, this compound was found to suppress SR-B1 mRNA expression nih.govresearchgate.net. These findings suggest that this compound can interact with metabolic processes related to lipid and cholesterol metabolism, although the precise intracellular enzymatic interactions governing these effects require further detailed investigation nih.govresearchgate.net.

The intracellular fate of this compound and its enzymatic interactions are context-dependent, varying depending on the organism and the specific metabolic pathways present.

This compound as a Substrate in Microbial Carbohydrate Metabolism

This compound serves as a substrate in the carbohydrate metabolism of certain microorganisms. While some microorganisms can directly utilize this compound, others may convert it to related compounds. For instance, Gluconobacter and Acetobacter species are known to metabolize this compound, converting it into L-sorbose through oxidation reactions smolecule.com. This metabolic step is particularly important in the industrial production of vitamin C smolecule.com.

This compound can also be produced from other sugars or sugar alcohols through microbial conversion. For example, Pseudomonas sp. ST-24 can produce this compound from galactitol via a proposed route involving dehydrogenation to D-tagatose followed by C-3 epimerization beilstein-journals.org. Another route involves the conversion of L-glucitol to this compound via C-2 dehydrogenation beilstein-journals.org. Engineered Escherichia coli strains have also been developed to produce this compound from glycerol and D-glyceraldehyde using aldolase and phosphatase enzymes researchgate.net.

Enzymes Governing this compound Transformations within Cellular Systems

Several enzymes are involved in the transformation of this compound and its related compounds within microbial cells. These enzymes catalyze specific reactions such as epimerization, dehydrogenation, and reduction.

One key enzyme is D-tagatose 3-epimerase (D-TE), found in microorganisms like Pseudomonas cichorii ST-24. This enzyme catalyzes the reversible epimerization at the C3 position of ketopentoses and ketohexoses, including the conversion between D-tagatose and this compound glycoforum.gr.jp, rsc.org. Studies on D-tagatose 3-epimerase from Sinorhizobium sp. have characterized its enzymatic properties, showing optimal activity at specific pH and temperature ranges and a requirement for metal ions like Co2+ or Mn2+ rsc.org.

In Candida albicans, an enzyme called sorbose reductase (Sou1p) is involved in the utilization of L-sorbose, converting it to D-sorbitol nih.gov, researchgate.net. While this specifically relates to L-sorbose metabolism, it highlights the presence of reductases capable of acting on sorbose isomers within microbial systems. Candida albicans extracts also show D-sorbitol-6-phosphate dehydrogenase activity, which might be involved in further metabolism of phosphorylated D-sorbitol nih.gov.

In Gluconobacter strains, membrane-bound dehydrogenases play a crucial role in the oxidation of polyol substrates. These include membrane-bound D-sorbitol dehydrogenase and membrane-bound L-sorbose dehydrogenase, which are involved in the metabolic pathway of D-sorbitol and L-sorbose researchgate.net, researchgate.net. NADPH-dependent L-sorbose reductase is also present in Gluconobacter suboxydans and contributes to intracellular L-sorbose assimilation by reducing L-sorbose to D-sorbitol nih.gov, researchgate.net.

Mechanisms of this compound Assimilation and Utilization Pathways in Microorganisms (e.g., Candida albicans)

The mechanisms by which microorganisms assimilate and utilize this compound vary. In some bacteria like Escherichia coli, Klebsiella pneumoniae, and Lactobacillus casei, L-sorbose is phosphorylated upon entry into the cell and then reduced nih.gov. However, in microorganisms such as Agrobacterium tumefaciens, Neurospora crassa, Aspergillus nidulans, and Candida albicans, sorbose is reported to be incorporated without phosphorylation nih.gov.

In Candida albicans, the utilization of L-sorbose (a stereoisomer of this compound) has been studied as a model system. Growth on L-sorbose in C. albicans is dependent on the SOU1 gene, which encodes an NADPH-dependent sorbose reductase (Sou1p) pnas.org, nih.gov, researchgate.net. This enzyme converts L-sorbose to D-sorbitol nih.gov, researchgate.net. The L-sorbose utilization pathway in C. albicans is thought to convert L-sorbose to fructose-6-phosphate (B1210287) via D-sorbitol as an intermediate, with Sou1p catalyzing the initial step nih.gov. The expression of SOU1 in C. albicans is subject to a unique regulatory mechanism involving the copy number of chromosome 5 pnas.org, researchgate.net, pnas.org. Loss of one copy of chromosome 5 can up-regulate SOU1 expression, enabling growth on sorbose pnas.org, pnas.org.

In Gluconobacter strains, the assimilation of L-sorbose (again, a stereoisomer relevant to understanding sorbose metabolism) involves NADPH-dependent L-sorbose reductase, which reduces L-sorbose to D-sorbitol nih.gov, researchgate.net. This reduction is considered a key step for intracellular L-sorbose assimilation in these bacteria nih.gov.

Metabolic engineering approaches have been used to enhance the production of this compound. For example, engineering Escherichia coli to co-express specific aldolases and phosphatases has enabled the synthesis of this compound from simpler carbon sources like glycerol researchgate.net. Optimizing enzyme expression levels and reaction conditions are crucial aspects of these engineering strategies researchgate.net.

Here is a table summarizing some of the enzymes involved in this compound related transformations:

| Enzyme Name | Organism(s) Where Found | Reaction Catalyzed | Relevant Substrate/Product | PubChem CID (if available) |

| D-Tagatose 3-epimerase (D-TE) | Pseudomonas cichorii, Sinorhizobium sp. | Reversible epimerization at C3 position | D-Tagatose, this compound | - |

| Sorbose reductase (Sou1p) | Candida albicans | Reduction of L-sorbose to D-sorbitol | L-Sorbose, D-Sorbitol | - |

| D-Sorbitol dehydrogenase | Gluconobacter strains | Oxidation of D-sorbitol | D-Sorbitol, L-Sorbose | - |

| L-Sorbose dehydrogenase | Gluconobacter strains | Oxidation of L-sorbose | L-Sorbose | - |

| NADPH-dependent L-sorbose reductase | Gluconobacter suboxydans | Reduction of L-sorbose to D-sorbitol | L-Sorbose, D-Sorbitol | - |

Chemical Synthesis and Derivatization of D Sorbose

Advanced Synthetic Methodologies Involving D-Sorbose

Advanced synthetic strategies utilize this compound as a starting material for the creation of more complex molecules through targeted chemical transformations.

Oxidation Reactions of this compound: Formation of 2-Keto-L-Gulonic Acid and Subsequent Esterification

While L-sorbose is the primary precursor for 2-keto-L-gulonic acid (2-KLG) in vitamin C synthesis, the oxidation of this compound can also be explored in synthetic contexts. 2-KLG is a crucial intermediate that undergoes subsequent chemical transformation, typically esterification and lactonization, to yield L-ascorbic acid. mdpi.comgoogle.com

The conversion of L-sorbose to 2-KLG can occur through microbial oxidation, notably involving Gluconobacter oxydans and Ketogulonicigenium vulgare in a co-culture system. mdpi.comfrontiersin.org This process involves the oxidation of L-sorbose, potentially via L-sorbosone as an intermediate, to form 2-KLG. nih.gov While the direct oxidation of this compound to a related keto-acid is less commonly discussed in the provided context compared to L-sorbose, the general principles of ketose oxidation apply. Ketoses can be oxidized under specific conditions, often involving strong oxidizing agents or enzymatic catalysis. For instance, carbohydrates with aldehyde or ketone groups can be oxidized to acids by reagents that are themselves reduced. nowgonggirlscollege.co.inchegg.commsu.edu

Following the formation of 2-KLG (or a related oxidized product from this compound), esterification of the carboxylic acid group and potentially the hydroxyl groups is a common derivatization step. Esterification of hydroxyl groups in carbohydrates can be achieved by reacting them with acidic compounds, such as acetic anhydride (B1165640) or acid chlorides. britannica.comlibretexts.org These reactions result in the formation of sugar esters.

Reduction Reactions of this compound as Substrates in Synthetic Organic Chemistry

Reduction of this compound primarily targets the ketone carbonyl group. Reduction of the carbonyl function in ketoses yields corresponding sugar alcohols. nowgonggirlscollege.co.inlibretexts.org For example, the reduction of this compound with a reducing agent like sodium borohydride (B1222165) (NaBH₄) leads to the formation of sorbitol. brainly.in This reaction converts the carbonyl group at the C-2 position into a hydroxyl group. The reduction of sorbose can yield sorbitol, which possesses multiple stereocenters. britannica.combrainly.in

Esterification and Other Hydroxyl Group Functionalization on the this compound Scaffold

The hydroxyl groups of this compound are amenable to various functionalization reactions, including esterification and ether formation. Esterification, as mentioned earlier, involves reacting the hydroxyl groups with acidic compounds to form sugar esters. britannica.comlibretexts.org This can be achieved using reagents like acetic anhydride or acid chlorides. libretexts.org For instance, treating L-sorbose with acetic anhydride can yield tetra-O-acetyl-L-sorbose. rsc.org

Besides esterification, the hydroxyl groups can also be converted into ethers by treatment with alkyl halides under conditions like the Williamson ether synthesis. libretexts.org These functionalization strategies are crucial for altering the polarity, reactivity, and recognition properties of the this compound molecule, enabling its use in the synthesis of diverse derivatives.

Synthesis of this compound-Derived Specialty Molecules

This compound serves as a chiral building block for the synthesis of a variety of specialty molecules, including nitrogen and sulfur-containing sugar analogues.

Preparation of Cyclic Nitrones from Sorbose (e.g., L-sorbose derived) as Intermediates for N–O-Containing Iminosugars

Cyclic nitrones derived from sorbose, particularly L-sorbose, are valuable intermediates in the synthesis of polyhydroxylated alkaloids and iminosugars. rsc.orgrsc.orgresearchgate.netresearchgate.netjst.go.jpresearchgate.net Iminosugars are sugar analogues where a nitrogen atom replaces the endocyclic oxygen. rsc.org

The synthesis of cyclic nitrones from sorbose derivatives typically involves a sequence of reactions starting from a protected sorbose derivative. For example, a peracetylated or benzylated sorbose can be transformed into a cyclic nitrone through steps that may involve oxime formation followed by cyclization. rsc.orgrsc.orgjst.go.jp These cyclic nitrones can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes, to form isoxazolines or isoxazolidines. rsc.orgrsc.orgresearchgate.netjst.go.jpresearchgate.net These cycloadducts can subsequently be transformed into iminosugars, including those containing an N–O bond or a quaternary carbon center adjacent to the nitrogen. rsc.orgresearchgate.netresearchgate.netchim.it

Research has demonstrated the synthesis of cyclic nitrones from L-sorbose, which have been successfully utilized in the preparation of polyhydroxylated indolizidines and quinolizidines, some of which have shown potential as glycosidase inhibitors. rsc.orgresearchgate.netchim.it

Epoxide-Mediated Synthesis of Amino- and Thio-Sugar Analogues Utilizing Sorbose Derivatives

Epoxide derivatives of sugars, including those derived from L-sorbose (a C-5 epimer of D-fructose), are useful intermediates for the synthesis of amino- and thio-sugar analogues. researchgate.netresearchgate.netnih.gov These epoxides contain a strained three-membered ring that can be opened by various nucleophiles in a regioselective manner. researchgate.netresearchgate.net

For instance, the epoxide ring of a furanoside derived from L-sorbose can be regioselectively opened by primary and secondary amines, as well as azide, to yield C4-alkylamino-C4-deoxy and C4-azido analogues. researchgate.netresearchgate.netnih.gov The azido (B1232118) derivatives can subsequently be reduced to the corresponding amino sugars. wikipedia.org Similarly, these epoxides can be opened by thiols, such as p-tolylthiol, to access thiosugars. researchgate.netresearchgate.netnih.gov

This epoxide-mediated approach provides a convenient route to introduce nitrogen and sulfur functionalities at specific positions on the sorbose scaffold, leading to the synthesis of modified carbohydrates with potential biological activities. researchgate.netresearchgate.netnih.gov

Beta-D-Sorbofuranose as a Chiral Building Block for Complex Carbohydrates and Glycoconjugates

Monosaccharides, including sorbose, serve as fundamental chiral building blocks for the construction of more complex carbohydrate structures, such as disaccharides and polysaccharides, as well as glycoconjugates solubilityofthings.comsci-hub.se. The inherent chirality of these sugar molecules is crucial for defining the stereochemistry and biological activity of the larger structures they form researchgate.net.

While D-fructose is a well-known example of a ketose that forms furanose rings (specifically, beta-D-fructofuranose is a component of sucrose) creative-biostructure.com, derivatives of L-sorbose, a C-5 epimer of D-fructose, have also been explored as starting materials for the synthesis of modified carbohydrates researchgate.net. Epoxides derived from L-sorbose furanosides, for instance, have been utilized as pivotal starting points for the synthesis of novel amino- and thio-sugars through regioselective ring-opening reactions researchgate.net. This demonstrates the potential of sorbofuranose derivatives to introduce specific functionalities and stereochemistry into complex carbohydrate architectures and glycoconjugates sci-hub.seresearchgate.net. The synthesis of complex carbohydrates and glycoconjugates often employs both enzymatic and chemical methodologies sci-hub.seresearchgate.net.

Reactions of Diazomethane (B1218177) with Acyclic this compound Derivatives

The reactions of diazomethane with acyclic sugar derivatives have been a subject of chemical investigation. Specifically, the action of diazomethane upon acyclic this compound derivatives has been reported nasonline.orgacs.org. Diazomethane (CH₂N₂) is a versatile reagent known for its reactions with various functional groups, including carbonyl compounds (aldehydes and ketones), leading to homologation or insertion products masterorganicchemistry.comresearchgate.net.

Research focusing on the reaction of diazomethane with acyclic this compound derivatives delves into the specific chemical transformations that occur under these conditions nasonline.orgacs.org. These studies contribute to the understanding of the reactivity of the acyclic form of this compound and how its structure influences the outcome of reactions with a reagent like diazomethane. Such reactions can be employed in organic synthesis to modify the carbon skeleton or introduce new functional groups into the sugar molecule.

Preparation of 6-Deoxy-L-Sorbose as a Starting Material for Specific Flavor Compounds (e.g., FURANEOL)

6-Deoxy-L-sorbose is a valuable compound primarily recognized as a starting material for the synthesis of important flavor compounds, notably Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) nih.govgoogle.comgoogle.com. Furaneol is known for its characteristic caramel-like flavor and is used in the food industry nih.gov.

Several methods have been developed for the preparation of 6-deoxy-L-sorbose. Enzymatic synthesis routes are prominent among these. One strategy involves the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde catalyzed by aldolase (B8822740), which has yielded 6-deoxy-L-sorbose in moderate yields nih.gov. Another enzymatic approach utilizes transketolase (TK) with hydroxypyruvate and 4-deoxy-L-threose as starting materials, demonstrating the potential for enzymatic cascades in synthesizing deoxy sugars nih.govucl.ac.uk.

More recent enzymatic strategies have focused on using readily available natural sugars like L-fucose (6-deoxy-L-galactose) as starting materials nih.gov. A two-step enzymatic cascade involving L-fucose isomerase (FucI) and D-tagatose 3-epimerase (DTE) has been reported for the efficient synthesis of 6-deoxy-L-sorbose nih.gov. This process can be coupled with phosphorylation and dephosphorylation steps nih.gov.

Another method for preparing 6-deoxy-L-sorbose involves starting from fructose-1,6-diphosphate (B8644906) and lactaldehyde in the presence of an enzymatic system comprising fructose (B13574) 1,6-bisphosphate aldolase and triose phosphate isomerase, followed by hydrolysis of the resulting monophosphate salt google.comwipo.int. While effective, some methods may result in mixtures of 6-deoxy-L-sorbose with isomeric deoxy sugars, such as 6-deoxy-D-fructose nih.govgoogle.com.

The conversion of 6-deoxy-L-sorbose into Furaneol can be achieved under specific reaction conditions, typically in the presence of an organic nitrogen base and a carboxylic acid google.comgoogle.com.

Detailed findings on the preparation of 6-deoxy-L-sorbose by enzymatic methods are summarized in the table below:

| Method | Starting Materials | Enzymes Involved | Reported Yield | Notes |

| Enzymatic Condensation | DHAP, L-Lactaldehyde | Aldolase | 56% | Primary method reported. nih.gov |

| Transketolase-catalyzed | Hydroxypyruvate, 4-Deoxy-L-threose | Transketolase (TK) (from spinach or E. coli) | 35% | Can be coupled with isomerization. nih.govucl.ac.uk |

| Two-step enzymatic cascade from L-fucose | L-Fucose | L-Fucose isomerase (FucI), D-Tagatose 3-epimerase (DTE) | >80% (for deoxy ketoses) | Efficient synthesis. nih.gov |

| Enzymatic system from Fructose-1,6-diphosphate and Lactaldehyde | Fructose-1,6-diphosphate, Lactaldehyde | Aldolase, Triose phosphate isomerase (TPI) | 82% (as barium salt of monophosphate) | Requires hydrolysis step. google.comwipo.int |

Table showing purity and yield of 6-deoxy-L-sorbose-1-phosphate:

| Compound | Starting Material | Preparation Procedure | Reported Yield | Purity |

| 6-Deoxy-L-sorbose-1-phosphate | L-Lactaldehyde | Procedure described under letter a. in source google.com, using L-lactaldehyde. | 80% | 86% |

Structural and Conformational Analysis of D Sorbose

Crystalline State Analysis of D-Sorbose

Analysis of the crystalline state of this compound provides crucial information about its preferred solid-state structure, molecular geometry, and the arrangement of molecules within the crystal lattice.

X-ray Crystallography for Molecular Geometry and Atomic Labeling

X-ray crystallography is a primary technique for determining the atomic and molecular structure of crystalline materials. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the electron density distribution and thus the positions of atoms, bond lengths, and bond angles. wikipedia.org

Studies utilizing X-ray diffraction have been successful in solving the crystal structure of this compound. mdpi.comresearchgate.net This technique allows for precise determination of the molecular geometry in the solid state and provides a basis for consistent atomic labeling schemes. wikipedia.orgresearchgate.net For instance, the structure of this compound in its room temperature phase has been solved, and the resulting crystal data have been compared with previous neutron diffraction studies, showing consistency. researchgate.net

Investigation of Structural Disorder and Tautomerism in Crystalline this compound

Crystalline this compound has been shown to exhibit structural disorder. mdpi.comresearchgate.net This disorder can involve the positioning of atoms or groups of atoms within the crystal lattice. In the case of this compound, one of the oxygen atoms (O1) has been reported to be disordered over two sites, with a specific population ratio. researchgate.net This indicates that the molecule can adopt slightly different orientations or conformations within the crystal.

Phase transitions in crystalline sorbose have also been examined using techniques like calorimetry and X-ray crystallography. mdpi.comresearchgate.net These studies have detected thermal anomalies and established crystal structures at different temperatures, revealing changes in symmetry and the involvement of structural disorder in transition mechanisms. mdpi.com

Solution Conformation and Dynamics of this compound

In solution, molecules are not fixed in a rigid lattice but rather exist in a dynamic equilibrium of various conformations. Understanding the preferred conformations and their interconversion in solution is crucial for understanding the behavior and reactivity of this compound in biological and chemical systems.

Spectroscopic Probes for Conformational Analysis (e.g., Raman Optical Activity)

Spectroscopic techniques, particularly vibrational spectroscopies like Raman and Raman Optical Activity (ROA), are valuable tools for probing the conformation of saccharides in aqueous solutions. researchgate.netnih.govuantwerpen.beresearchgate.netnih.gov Unlike infrared spectroscopy, Raman/ROA offers a transparent vibrational spectral region in water, making it suitable for studying sugars in their native environment. researchgate.netnih.gov

ROA spectroscopy is sensitive to conformational changes and has been applied to study sorbose in aqueous solution. researchgate.netnih.govuantwerpen.beresearchgate.netnih.gov Experimental Raman and ROA spectra of sorbose have been obtained and interpreted to gain insights into its structural features in solution. researchgate.netresearchgate.netnih.gov These methods can provide information about accessible ring puckering conformers and their proportions. uantwerpen.be

Intramolecular Interactions and Hydrogen Bonding in this compound

Intramolecular interactions, particularly hydrogen bonding, play a significant role in determining the preferred conformations of carbohydrates in solution. ctdbase.orgnih.govrsc.organnualreviews.org Hydrogen bonds can stabilize specific molecular arrangements by forming networks within the molecule. rsc.orgcdnsciencepub.com

Studies on related sugars, such as D-xylose and sorbitol, highlight the importance of intramolecular hydrogen bonding in shaping their conformational landscapes. rsc.orgnih.gov Although specific detailed findings on intramolecular hydrogen bonding networks solely for this compound in solution from the search results are limited, the general principles observed in other carbohydrates apply. Computational studies, including ab initio and semiempirical methods, have been used to analyze intramolecular hydrogen bonding in monosaccharides, indicating their importance in determining structural features. researchgate.net The interplay between intramolecular hydrogen bonds and interactions with the solvent (water) influences the conformational equilibrium of sugars in aqueous solution. nih.gov

Analytical Methodologies for D Sorbose Research

Chromatographic Techniques for D-Sorbose Quantification and Purity Assessment

Chromatographic methods are widely used for separating and quantifying this compound in complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Product Ratio Determination and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of carbohydrates like this compound. It is frequently used to determine the concentration of this compound, assess its purity, and determine product ratios in reactions where it is a component. The purity of this compound samples has been confirmed to be better than 99% using HPLC researchgate.net. HPLC methods are also employed to quantify sugars such as fructose (B13574), glucose, and sucrose (B13894) in various samples mdpi.comoiv.int. While this compound and D-galactose may show the same detection characteristics by HPLC analysis, making their direct separation challenging, enzymatic methods specific for D-galactose can be used in conjunction with HPLC to determine this compound content in mixtures jst.go.jp.

Advanced Detection Methods in HPLC (e.g., Corona Charged Aerosol Detection) for Enhanced Sensitivity

For enhanced sensitivity in HPLC analysis of carbohydrates and polyols, including sorbose, advanced detection methods such as Corona Charged Aerosol Detection (CAD) are utilized. CAD offers universal detection for nonvolatile analytes, providing a response that is largely independent of chemical structure, a wide dynamic range, high sensitivity, and good precision chromatographyonline.comresearchgate.net. In CAD, the column eluent is nebulized, the mobile phase is evaporated, and the resulting analyte particles are charged and detected by an electrometer, generating a signal proportional to the analyte quantity mdpi.comchromatographyonline.commdpi.com. This method has been successfully applied for the simultaneous determination of various sugars and polyols, demonstrating good linearity, precision, and sensitivity researchgate.netmdpi.com. The detection limits (DL) and quantification limits (QL) for analytes using HPLC-CAD can be in the low nanogram range researchgate.netcolab.ws.

Separation and Isolation Techniques for this compound from Reaction Mixtures (e.g., Cation Exchange Resin)

The separation and isolation of this compound from reaction mixtures can be achieved using various techniques, including chromatography with cation exchange resins. Cation exchange chromatography, particularly using resins in the Ca²⁺ form, has been shown to be effective in separating monosaccharide mixtures, including this compound from other sugars like D-psicose nih.govcdnsciencepub.com. The separation is based on the different coordination affinities of the monosaccharides to the calcium ions on the resin nih.gov. Elevated temperatures can enhance the separation efficiency nih.gov. This technique is analogous to column partition chromatography and can yield pure, salt-free fractions cdnsciencepub.com. For example, this compound has been successfully purified and concentrated using column chromatography with a calcium-type cation exchange resin like Dowex 50W-X4 google.com.

Spectroscopic and Hyphenated Techniques for this compound Characterization

Spectroscopic methods provide valuable information about the structure and concentration of this compound, particularly in monitoring dynamic processes like biotransformations.

Mid-Infrared Spectroscopy (MIRS) for Biotransformation Monitoring

Mid-Infrared Spectroscopy (MIRS), often employing Fourier Transform Infrared (FTIR) instruments with techniques like Attenuated Total Reflectance (ATR), is a useful tool for monitoring biotransformation processes involving this compound. MIRS can simultaneously detect and predict the concentrations of compounds like D-sorbitol and L-sorbose during biotransformations catalyzed by microorganisms such as Gluconobacter suboxydans researchgate.netresearchgate.netnih.gov. While D-sorbitol and L-sorbose are chemically similar, differing at specific carbon positions, MIRS can distinguish them based on their distinct absorbance peaks in the infrared spectrum researchgate.netresearchgate.net. Quantitative models developed using MIRS have shown good correlation and prediction accuracy for monitoring these biotransformations researchgate.netnih.gov.

Advanced Vibrational Spectroscopy (e.g., Laser Induced Breakdown Spectroscopy, Diffuse Reflectance Fourier Transform Infrared Spectroscopy, Inelastic Neutron Scattering) for Structural Elucidation

Advanced vibrational spectroscopy techniques can provide detailed structural information about this compound.

Laser Induced Breakdown Spectroscopy (LIBS) is an analytical technique that involves focusing a high-power laser pulse onto a sample to create a plasma, the emitted light from which is spectroscopically analyzed to determine elemental composition mdpi.comnih.gov. While primarily used for elemental analysis, LIBS spectra can potentially contain structural information copernicus.org. However, its application specifically for the structural elucidation of this compound at a molecular level is not as commonly documented as other vibrational techniques.

Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DRIFTS) is an infrared spectroscopy technique suitable for analyzing powder samples pressbooks.pubwikipedia.org. It involves the diffuse reflection of infrared light from the sample surface pressbooks.pubwikipedia.org. DRIFTS is used to obtain vibrational spectra, which provide information about the functional groups and molecular structure of the analyte pressbooks.pub. It has been applied in various fields for material characterization dntb.gov.ua.

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics and structure of materials at the atomic level nist.govnist.gov. INS measures the energy and momentum transfer between neutrons and the sample, providing information about vibrational modes and atomic motions nist.govku.dk. This technique is particularly valuable for studying hydrogenous materials like carbohydrates due to the strong interaction of neutrons with hydrogen atoms nist.gov. INS can provide unique insights into the crystalline structure and molecular dynamics of this compound researchgate.net.

Nuclear Magnetic Resonance (NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and purity of organic compounds, including carbohydrates like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the arrangement of atoms and their local chemical environment within a molecule. Both ¹H NMR and ¹³C NMR are commonly used for carbohydrate analysis.

NMR spectroscopy can confirm the structure of this compound by providing characteristic signals corresponding to its specific hydrogen and carbon atoms. The chemical shifts, splitting patterns, and integration of peaks in the NMR spectrum serve as a unique fingerprint for the molecule. For instance, ¹H NMR spectra of this compound in solvents like D₂O can show distinct signals for the hydroxyl protons and the protons attached to the carbon backbone bmrb.io. Similarly, ¹³C NMR provides signals for each unique carbon atom in the this compound structure researchgate.netresearchgate.net.

Research has utilized NMR to confirm the structure of this compound produced through various reactions, such as enzymatic conversions researchgate.nettandfonline.com. NMR data, including chemical shifts and coupling constants, are compared to known spectral data for authentic this compound samples to confirm the identity and structural integrity of the synthesized or isolated compound guidechem.comtcichemicals.commedchemexpress.com. Studies involving isotopic labeling, such as using ¹³C-labeled glucose, coupled with ¹³C NMR analysis, have also been employed to investigate the mechanisms of reactions involving this compound google.com.

NMR databases, such as the Biological Magnetic Resonance Data Bank (BMRB), contain assigned chemical shifts and spectral data for compounds like D-(+)-Sorbose, which serve as valuable resources for structure confirmation bmrb.ioidentifiers.org.

Enzymatic Assays for Specific this compound Quantification in Complex Matrices

Enzymatic assays offer a highly specific method for quantifying this compound, particularly in complex biological or industrial matrices where other sugars may be present. These assays typically rely on enzymes that specifically recognize and act upon this compound, leading to a measurable change that is proportional to the concentration of this compound in the sample. The specificity of enzymes minimizes interference from other components in the matrix.

Several enzymes are involved in the metabolism and transformation of sorbose, and some can be utilized for its quantification. For example, sorbitol dehydrogenase (SLDH) can catalyze the conversion between D-sorbitol and L-sorbose, and while primarily associated with L-sorbose production from D-sorbitol in industrial processes, related dehydrogenases might be relevant for this compound analysis depending on their substrate specificity d-nb.infonih.govtandfonline.comresearchgate.net. L-sorbose oxidase is another enzyme that acts on L-sorbose, converting it to 5-dehydro-D-fructose wikipedia.org. While this enzyme is specific for L-sorbose, the existence and potential use of a this compound oxidase or a similarly acting enzyme for this compound quantification could be explored in research.

Enzymatic assays often involve coupling the initial enzymatic reaction to a detection system, such as spectrophotometry, which measures the change in absorbance of a coenzyme (like NAD(P)H) or an indicator dye d-nb.infotandfonline.comacademicjournals.org. For instance, dehydrogenase activity can be measured by monitoring the reduction rate of a dye like DCIP (2,6-dichlorophenolindophenol) at a specific wavelength d-nb.infotandfonline.com.

Research studies have employed enzymatic methods, often in conjunction with techniques like High-Performance Liquid Chromatography (HPLC), to quantify this compound in reaction mixtures and fermentation broths tandfonline.comrsc.orgfrontiersin.orgmdpi.comnih.gov. These studies highlight the application of enzymatic assays for monitoring this compound production and conversion in biological systems. For example, D-ketohexose 3-epimerase can catalyze the epimerization between D-tagatose and this compound, and the activity of this enzyme is typically estimated by measuring the product (this compound or D-tagatose) using HPLC tandfonline.com.

While some enzymes show activity towards various ketohexoses, including this compound, the specificity can vary. For instance, some D-allulose 3-epimerases show low epimerization activity towards this compound compared to their primary substrates frontiersin.orgmdpi.comasm.org. Therefore, selecting an enzyme with high specificity for this compound is crucial for accurate quantification in complex samples.

Enzymatic assays provide a sensitive and selective approach for determining this compound concentrations, making them valuable tools in studies involving this compound metabolism, enzymatic synthesis, and analysis in diverse matrices.

Industrial and Biotechnological Relevance of D Sorbose As a Chemical Intermediate

D-Sorbose in L-Ascorbic Acid (Vitamin C) Industrial Production Pathways

The industrial synthesis of L-ascorbic acid relies heavily on this compound as a central intermediate. The most widely employed methods are hybrid processes combining fermentation and chemical steps, where this compound serves as the product of the initial microbial oxidation of D-sorbitol. researchgate.netmdpi.commdpi.comfrontiersin.org

Role as a Key Intermediate in Fermentation-Chemical Hybrid Processes for Vitamin C Synthesis

The classical Reichstein process, a historical cornerstone in Vitamin C production, involves the conversion of D-glucose to D-sorbitol through chemical hydrogenation, followed by a crucial microbial oxidation step where Gluconobacter or Acetobacter species convert D-sorbitol to L-sorbose. researchgate.netmdpi.comwikipedia.orgtaylorandfrancis.com This fermentative step is critical because it introduces the correct stereochemistry at the C5 position, which is essential for the subsequent conversion to L-ascorbic acid. wikipedia.org

Modern industrial methods often utilize a two-step fermentation process, particularly prevalent in China, due to its cost-effectiveness and high product quality. researchgate.netmdpi.com In this process, the first step remains the microbial conversion of D-sorbitol to L-sorbose, primarily by Gluconobacter oxydans. researchgate.netmdpi.comnih.govencyclopedia.pub The resulting L-sorbose is then converted to 2-keto-L-gulonic acid (2-KLG) in a second fermentation step, typically using a mixed culture of Ketogulonicigenium vulgare and a helper bacterium like Bacillus megaterium. researchgate.netfrontiersin.orgencyclopedia.pubresearchgate.netresearchgate.net Finally, 2-KLG is chemically converted to L-ascorbic acid. researchgate.netwikipedia.orgencyclopedia.pub This highlights this compound's indispensable role as the link between the initial D-sorbitol substrate and the crucial 2-KLG intermediate.

Strategies for Enhancing this compound Conversion to 2-Keto-L-Gulonic Acid

Research efforts have focused on several strategies to improve the conversion of L-sorbose to 2-KLG. These include strain improvement of the microorganisms involved, particularly Ketogulonicigenium vulgare, through techniques like random mutagenesis and adaptive evolution. tandfonline.comelsevier.es For instance, a mutant strain of Gluconobacter melanogenus (V13) was obtained that could produce approximately 60 g/L of 2-KLG from 100 g/L of L-sorbose. tandfonline.com Another study developed a high-throughput screening method based on pH change to identify K. vulgare mutants with enhanced 2-KLG production, achieving a conversion rate of 94.45% from L-sorbose in co-culture with Bacillus megaterium. elsevier.es

Optimization of fermentation parameters, such as pH control strategies, has also shown promise in increasing 2-KLG titer and productivity from L-sorbose. researchgate.net The use of companion strains like Bacillus megaterium is known to stimulate the growth of K. vulgare and enhance 2-KLG accumulation by secreting beneficial metabolites. researchgate.netresearchgate.netelsevier.es

Furthermore, research into specific enzymes involved in the conversion, such as FAD-dependent sorbose dehydrogenase (SDH), aims to improve their activity and efficiency for direct conversion of L-sorbose to 2-KLG, potentially simplifying the fermentation process. frontiersin.org

Economic and Scalability Aspects of this compound Bioproduction

Advancements in Large-Scale Fermentation for this compound Synthesis

Large-scale fermentation is the established method for industrial this compound production. nih.gov The process typically involves cultivating Gluconobacter oxydans in the presence of high concentrations of D-sorbitol. nih.govnih.govfrontiersin.org Significant advancements have been made to improve the efficiency and productivity of this fermentation.

One key area of development is enhancing the tolerance of Gluconobacter oxydans strains to high substrate concentrations, as D-sorbitol can be inhibitory at high levels (above 200 g/L). frontiersin.orgnih.govnih.govresearchgate.net Adaptive evolution techniques, including microdroplet-aided methods, have been successfully employed to obtain strains capable of tolerating and efficiently converting D-sorbitol at concentrations up to 300 g/L. frontiersin.orgnih.gov

Improvements in bioreactor design and operation parameters, such as pH and aeration, also contribute to enhanced large-scale this compound production. fkit.hrresearchgate.net

Optimization of Substrate Utilization and Yield in Industrial this compound Production

Research focuses on minimizing by-product formation and improving the conversion rate. This involves understanding the metabolic pathways in Gluconobacter oxydans and engineering strains to favor this compound production. Studies have investigated the role of specific dehydrogenases in D-sorbitol oxidation and explored gene knockout strategies to enhance L-sorbose yield. nih.gov Overexpression of key genes like sldhAB, encoding sorbitol dehydrogenase, has been shown to increase L-sorbose titer and productivity. nih.govd-nb.info

Optimizing the culture medium composition and process parameters, such as temperature and pH, also plays a vital role in maximizing substrate utilization and yield. nih.govresearchgate.net

Here is a table summarizing some research findings on this compound production:

| Strain/Method | Substrate | Substrate Concentration | Product | Product Titer | Productivity | Conversion Yield | Reference |

| Gluconobacter oxydans WSH-004 (Wild Type) Batch Fermentation (5-L bioreactor) | D-Sorbitol | 80 g/L | L-Sorbose | 80 g/L | 1.33 g/(L·h) | ~100% | frontiersin.orgnih.gov |

| Gluconobacter oxydans MMC10 (Evolved Strain) Batch Fermentation (5-L bioreactor) | D-Sorbitol | 80 g/L | L-Sorbose | 80 g/L | 3.20 g/(L·h) | ~100% | frontiersin.orgnih.gov |

| Gluconobacter oxydans (Industrial Strain) Fed-Batch Cultivation | D-Sorbitol | Up to 410 g/L | L-Sorbose | 410 g/L | Not specified | Not specified | researchgate.net |

| Gluconobacter oxydans Mutant Strain | D-Sorbitol | 200 g/L | L-Sorbose | 200 g/L | ~7.14 g/(L·h) | ~100% | nih.govresearchgate.net |

| Gluconobacter oxydans WSH-003 with sldhAB overexpression | D-Sorbitol | Not specified | L-Sorbose | Enhanced | Enhanced | Not specified | nih.govd-nb.info |

| Engineered E. coli Fed-Batch Whole-Cell Conversion | Glycerol (B35011) | Not specified | This compound | 26.68 g/L | Not specified | 33.9% | researchgate.net |

*Note: The engineered E. coli produced a mixture of D-allulose and this compound. The titer and yield represent the total of both rare sugars.

Cost-Effectiveness and Sustainability Considerations in this compound Manufacturing

The cost-effectiveness of this compound production is paramount for the competitive manufacturing of Vitamin C. Bioproduction from D-sorbitol is generally considered more cost-effective than purely chemical synthesis routes, particularly due to the stereospecific nature of the microbial oxidation which avoids costly separation steps. fkit.hr

Sustainability aspects are also increasingly important. Fermentation processes, when optimized, can have a lower environmental impact compared to chemical synthesis, often requiring less energy and producing fewer hazardous by-products. researchgate.net Utilizing renewable feedstocks, such as glucose derived from biomass, to produce D-sorbitol further enhances the sustainability of the this compound bioproduction pathway. wikipedia.org

However, challenges remain in further reducing production costs and improving sustainability. These include increasing fermentation efficiency to reduce processing time and energy consumption, developing more robust and productive microbial strains, and optimizing downstream processing for this compound recovery and purification. frontiersin.orgnih.govnih.govresearchgate.net Research into alternative, even cheaper, carbon sources like glycerol for rare sugar production, including this compound, is also being explored. researchgate.netmdpi.comnih.gov

The economic and environmental advantages of large-scale microbial conversion of D-sorbitol to this compound have made it a key step in the dominant industrial Vitamin C production methods. Continued research and technological advancements in fermentation and strain engineering are expected to further improve the cost-effectiveness and sustainability of this compound manufacturing.

Q & A

Q. What are the standard laboratory methods for synthesizing D-sorbose, and what variables require optimization?

this compound is enzymatically synthesized using aldolases such as RhaD and AP (L-rhamnulose-1-phosphate aldolase). Key variables include pH (optimal range: 7.0–8.5), temperature (30–37°C), substrate concentration, and enzyme-to-substrate ratios. Validation via HPLC and NMR ensures product purity and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural configuration?

High-performance liquid chromatography (HPLC) with refractive index detection is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and mass spectrometry (MS) provide structural elucidation. Cross-referencing with certified reference materials is critical for accuracy .

Q. How can researchers differentiate this compound from its stereoisomers (e.g., D-psicose) in complex mixtures?

Chiral chromatography columns (e.g., CHIRALPAK® IA) or enzymatic assays with isomer-specific kinases (e.g., D-tagatose 3-epimerase) enable precise differentiation. Coupling these methods with tandem MS improves specificity in biological matrices .

Q. What are the primary biological roles of this compound in metabolic pathways?

this compound acts as a substrate in rare ketose utilization pathways, particularly in microbial systems. Studies in E. coli highlight its role in L-sorbose metabolism via the srl operon. Researchers should validate findings using gene knockout models and isotopically labeled tracers .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis yields of this compound while minimizing byproduct formation?

Employ factorial design experiments (e.g., Box-Behnken) to test variables like enzyme concentration, cofactor availability (e.g., Zn for RhaD), and reaction time. Statistical tools like ANOVA identify significant factors. Kinetic modeling (Michaelis-Menten) predicts substrate saturation points .

Q. What experimental strategies address contradictory findings in this compound’s inhibitory effects on glycosidases?

Systematically replicate studies under standardized conditions (pH, temperature, enzyme source). Use surface plasmon resonance (SPR) to measure binding affinities and compare with computational docking simulations. Meta-analyses of kinetic data (, IC) across studies can resolve discrepancies .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation tests at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation products via HPLC-UV/RI. Apply the Arrhenius equation to predict shelf-life. Include controls with antioxidants (e.g., sodium ascorbate) to assess oxidative stability .

Q. What computational approaches are effective for modeling this compound interactions with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) predict conformational stability and binding modes. Validate models with experimental data (e.g., X-ray crystallography of enzyme-substrate complexes) .

Q. How can multi-omics data (transcriptomics, metabolomics) elucidate this compound’s role in microbial systems?

Integrate RNA-seq data to identify upregulated metabolic genes (e.g., srl operon) and LC-MS metabolomics to trace sorbose-derived metabolites. Use pathway analysis tools (KEGG, MetaCyc) to map flux changes. Validate with CRISPR-interference (CRISPRi) knockdowns .

Q. What methodologies resolve challenges in quantifying this compound in heterogeneous biological samples?

Derivatization with 3-nitrophenylhydrazine (3-NPH) enhances HPLC-MS sensitivity. For in-situ detection, use enzymatic biosensors with sorbose dehydrogenase (SDH) immobilized on carbon electrodes. Normalize data against internal standards (e.g., -labeled this compound) .

Methodological Considerations

- Experimental Design : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) to define variables. For example:

- Data Contradictions : Apply PRISMA guidelines for systematic reviews to assess bias in existing studies. Highlight methodological variations (e.g., enzyme purity, assay buffers) as potential confounding factors .

- Statistical Analysis : Use mixed-effects models to account for batch variability in synthesis experiments. Open-source tools (R, Python SciPy) enable reproducible analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products